molecular formula C14H16ClNO3S B12676977 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester CAS No. 165549-84-8

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester

Cat. No.: B12676977
CAS No.: 165549-84-8
M. Wt: 313.8 g/mol
InChI Key: PZGIGMIGDQNHOR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester typically involves multiple steps. The process begins with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the thioxomethyl group through a reaction with a suitable thioxomethylating agent. The final step involves the esterification of the resulting compound with 2-propenyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylated derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the thioxomethyl group allows for unique interactions with sulfur-containing biomolecules, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester

Uniqueness

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propenyl ester is unique due to the presence of the 2-propenyl ester group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

165549-84-8

Molecular Formula

C14H16ClNO3S

Molecular Weight

313.8 g/mol

IUPAC Name

prop-2-enyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C14H16ClNO3S/c1-4-7-18-13(17)11-8-10(5-6-12(11)15)16-14(20)19-9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,16,20)

InChI Key

PZGIGMIGDQNHOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC=C

Origin of Product

United States

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